molecular formula C12H21F2NO2 B12943307 tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate

tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate

Cat. No.: B12943307
M. Wt: 249.30 g/mol
InChI Key: QRTKAJPCVIWNAG-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate is a chiral compound featuring a tert-butyl ester group, an amino moiety, and a 4,4-difluorocyclohexyl substituent. Its synthesis likely involves alkylation or coupling reactions under basic conditions, similar to methods described in , where lithium bis(trimethylsilyl)amide (LiHMDS) and ethyl bromoacetate were used to functionalize spirocyclic intermediates .

Properties

Molecular Formula

C12H21F2NO2

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate

InChI

InChI=1S/C12H21F2NO2/c1-11(2,3)17-10(16)9(15)8-4-6-12(13,14)7-5-8/h8-9H,4-7,15H2,1-3H3

InChI Key

QRTKAJPCVIWNAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCC(CC1)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate typically involves the reaction of tert-butyl 2-bromoacetate with 4,4-difluorocyclohexylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study the interactions of amino acids and their derivatives with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active compounds .

Medicine: Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with receptors on cell surfaces, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents, stereochemistry, or functional groups. Key examples include:

a) tert-Butyl 2-(4,4-difluorocyclohexyl)acetate ()
  • Structure: Lacks the amino group but retains the difluorocyclohexyl and tert-butyl ester.
  • Role: Primarily a non-polar intermediate for further functionalization.
  • CAS : 1584139-36-5 ().
b) tert-Butyl 2-(4-aminophenoxy)acetate ()
  • Structure: Features an aminophenoxy group instead of the difluorocyclohexyl-amino motif.
  • Physicochemical Properties: Molecular formula C₁₂H₁₇NO₃, molar mass 223.27 g/mol.
  • Application : Used in aryl ether-based drug scaffolds due to its aromatic amine .
c) Ethyl/Methyl 2-(3-aminophenyl)acetate ()
  • Structure: Aromatic amino esters with ethyl/methyl groups instead of tert-butyl.
  • Similarity: 0.88–0.94 (compared to tert-butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate).
  • Role: Simpler analogs for studying amino-ester bioactivity in lead optimization .
d) tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride ()
  • Structure: Cyclopropylmethyl-amino group with a hydrochloride salt.
  • Application : Enhanced solubility for ionic interactions in target binding .
Table 1: Key Properties of this compound and Analogs
Compound Molecular Formula Key Substituents Purity (HPLC) Specific Rotation ([α]²⁰D) Yield (%) Source
This compound C₁₂H₂₁F₂NO₂ Amino, difluorocyclohexyl >95%* Not reported ~55–59%† Synthesis
tert-Butyl 2-(4,4-difluorocyclohexyl)acetate C₁₂H₁₉F₂O₂ Difluorocyclohexyl N/A N/A N/A Catalog
(R)-17 (from ) C₂₂H₃₁NO₆ Spirocyclic, ethoxy 97.3% −14.7 (CH₂Cl₂) 59 Patent
(S)-17 (from ) C₂₂H₃₁NO₆ Spirocyclic, ethoxy 96.0% +14.3 (CH₂Cl₂) 55 Patent
tert-Butyl 2-(4-aminophenoxy)acetate C₁₂H₁₇NO₃ Aminophenoxy N/A N/A N/A ChemBK

*Assumed based on synthesis analogs; †Estimated from similar reactions in .

Key Differences and Implications

Fluorine Substitution: The 4,4-difluorocyclohexyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., cyclohexyl or phenyl derivatives) .

Amino Group Placement: The amino group in the target compound enables hydrogen bonding, unlike non-amino analogs like tert-butyl 2-(4,4-difluorocyclohexyl)acetate. This is critical for target engagement in enzyme inhibitors .

Stereochemistry : Enantiomers (e.g., (R)-17 vs. (S)-17 in ) show distinct optical rotations, suggesting the target compound’s enantiomers may exhibit divergent bioactivities .

Biological Activity

tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, highlighting its interactions with various biological targets, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H21F2NO2
  • Molecular Weight : 249.30 g/mol
  • Structural Features : The compound features a tert-butyl group and a 4,4-difluorocyclohexyl moiety, which contribute to its lipophilicity and potential bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a potassium channel modulator . Its structural features suggest potential applications in treating conditions such as pain and neurodegenerative diseases. The difluorocyclohexyl group enhances the compound's lipophilicity, potentially improving its interaction with biological targets and bioavailability.

Preliminary studies suggest that the compound interacts effectively with potassium channels, which play a crucial role in regulating cellular excitability and neurotransmitter release. Further investigation is needed to elucidate its precise mechanism of action and pharmacokinetic properties.

In Vitro Studies

Several studies have explored the effects of this compound on cellular models:

  • Potassium Channel Modulation : The compound has shown promising results in modulating potassium channels, which are vital for maintaining the resting membrane potential and repolarization of excitable cells.
  • Neuroprotective Effects : In models of neurodegeneration, the compound demonstrated protective effects against neuronal cell death, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
  • Pain Management : The compound's ability to modulate pain pathways has been investigated, with results indicating significant analgesic effects in animal models.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl (S)-2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetateC14H23F2NO4Contains a methyl ester instead of tert-butyl
Tert-butyl 2-(4-aminophenyl)acetateC12H17NO2Lacks fluorine substituents; different aromatic system
Tert-butyl 3-(6-(4,4-difluorocyclohexyl)amino)pyrimidineC13H18F2N4Incorporates a pyrimidine ring; broader pharmacological profile

This comparison highlights the unique combination of functional groups in this compound that may enhance its biological activity compared to similar compounds.

Case Studies

Several case studies have documented the effects of this compound in various experimental settings:

  • Neurodegenerative Disease Models : In a study involving neuroblastoma cells exposed to oxidative stress, this compound significantly reduced cell death and improved cell viability compared to untreated controls.
  • Pain Relief Studies : Animal models treated with the compound exhibited reduced sensitivity to pain stimuli, indicating its potential as an analgesic agent. The study noted a dose-dependent response, suggesting that higher concentrations yield more pronounced effects.

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